molecular formula C20H17N3O B8193448 (R)-2-([2,2'-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole

(R)-2-([2,2'-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole

Cat. No.: B8193448
M. Wt: 315.4 g/mol
InChI Key: UNRXCCBESBKEFZ-MRXNPFEDSA-N
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Description

®-2-([2,2’-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole is a chiral compound that has garnered interest in various fields of scientific research. This compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, and a dihydrooxazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-([2,2’-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through a coupling reaction of 2-bromopyridine with a suitable pyridine derivative under palladium-catalyzed conditions.

    Construction of the Dihydrooxazole Ring: The dihydrooxazole ring is formed via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Final Coupling: The bipyridine and dihydrooxazole units are coupled together using a suitable linker, often under basic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of ®-2-([2,2’-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the bipyridine moiety, potentially converting it to a dihydrobipyridine.

    Substitution: The bipyridine unit can participate in substitution reactions, where one of the pyridine rings is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydrobipyridine compounds.

    Substitution: Functionalized bipyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-([2,2’-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and materials science.

Biology

In biological research, this compound can be used to study metal ion interactions in biological systems. Its chiral nature also makes it useful in enantioselective synthesis and chiral recognition studies.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of metal-based drugs. Its coordination properties can be exploited to develop new therapeutic agents.

Industry

In industry, ®-2-([2,2’-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole can be used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.

Mechanism of Action

The mechanism of action of ®-2-([2,2’-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context. For example, in catalysis, the compound can activate substrates by coordinating with a metal center, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler analog lacking the dihydrooxazole ring.

    4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups enhancing its electron-donating properties.

    2,2’-Bipyridine-5,5’-dicarboxylic acid: A bipyridine derivative with carboxylic acid groups, increasing its solubility in water.

Uniqueness

®-2-([2,2’-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both bipyridine and dihydrooxazole moieties. This combination imparts distinct coordination properties and reactivity, making it valuable in various scientific applications.

Properties

IUPAC Name

(4R)-4-benzyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-2-7-15(8-3-1)13-16-14-24-20(22-16)19-11-6-10-18(23-19)17-9-4-5-12-21-17/h1-12,16H,13-14H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRXCCBESBKEFZ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=CC=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC(=N2)C3=CC=CC=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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